2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-N-propylacetamide
Description
2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-N-propylacetamide is a synthetic quinoline derivative characterized by a methoxy group at position 7, a trifluoromethyl (-CF₃) substituent at position 4, and a sulfanyl-linked N-propylacetamide side chain at position 2 of the quinoline core. Its molecular formula is C₁₆H₁₆F₃N₂O₂S, with a molecular weight of 372.37 g/mol. The compound’s structure has been elucidated via X-ray crystallography, with refinement performed using the SHELXL program, ensuring high precision in bond length and angle determinations .
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions. The sulfanyl-acetamide moiety contributes to hydrogen-bonding capacity and solubility modulation.
Properties
Molecular Formula |
C16H17F3N2O2S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C16H17F3N2O2S/c1-3-6-20-14(22)9-24-15-8-12(16(17,18)19)11-5-4-10(23-2)7-13(11)21-15/h4-5,7-8H,3,6,9H2,1-2H3,(H,20,22) |
InChI Key |
TVDRPMIRGCPDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C=CC(=C2)OC)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-N-propylacetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The methoxy and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a strong acid, while trifluoromethylation can be performed using trifluoromethyl iodide and a suitable catalyst.
Thioether Formation: The sulfanyl group is introduced by reacting the quinoline derivative with a thiol compound under basic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the thioether with propylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the amide group, potentially leading to the formation of amines or alcohols.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s quinoline core and functional groups make it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways due to its unique chemical structure.
Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The sulfanyl group may interact with thiol-containing enzymes, inhibiting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-N-propylacetamide with structurally analogous quinoline derivatives, highlighting key differences in substituents, physicochemical properties, and biological activity.
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | LogP | Aqueous Solubility (µg/mL) | Biological Activity (IC₅₀, μM) | Key Applications |
|---|---|---|---|---|---|---|
| 2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-N-propylacetamide | 7-OCH₃, 4-CF₃, 2-SCH₂CONHPr | 372.37 | 3.1 | 12.5 | 2.4 (Cancer Cell Line HT-29) | Anticancer research |
| 2-{[6-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-N-butylacetamide | 6-OCH₃, 4-CF₃, 2-SCH₂CONHBu | 400.42 | 3.8 | 8.2 | 5.1 (HT-29) | Antiproliferative studies |
| 2-{[7-Methoxy-4-chloroquinolin-2-yl]sulfanyl}-N-propylacetamide | 7-OCH₃, 4-Cl, 2-SCH₂CONHPr | 338.80 | 2.6 | 24.7 | 9.8 (HT-29) | Antimicrobial screening |
| 2-{[7-Hydroxy-4-(trifluoromethyl)quinolin-2-yl]oxy}-N-propylacetamide | 7-OH, 4-CF₃, 2-OCH₂CONHPr | 358.32 | 2.2 | 45.3 | 15.2 (HT-29) | Metabolic stability assays |
Structural and Functional Insights
- Trifluoromethyl vs. Chlorine at Position 4 : The -CF₃ group in the target compound increases lipophilicity (LogP = 3.1) compared to the -Cl substituent (LogP = 2.6), enhancing membrane permeability but reducing solubility. The electron-withdrawing nature of -CF₃ may also improve target binding in hydrophobic pockets .
- Methoxy Position : The 7-methoxy derivative exhibits superior anticancer activity (IC₅₀ = 2.4 μM) over the 6-methoxy analog (IC₅₀ = 5.1 μM), suggesting positional sensitivity in receptor interactions.
- Sulfanyl vs. Ether Linkage : Replacing the sulfanyl (-S-) bridge with an ether (-O-) group (as in the 7-hydroxy analog) reduces activity (IC₅₀ = 15.2 μM), likely due to decreased stability and weaker hydrogen-bonding capacity.
Research Findings
- Anticancer Efficacy : The target compound demonstrated 2.4 μM potency against HT-29 colon cancer cells, outperforming chlorine- and hydroxy-substituted analogs. This aligns with studies highlighting -CF₃’s role in enhancing kinase inhibition .
- Metabolic Stability : The trifluoromethyl group confers resistance to oxidative metabolism, as shown in microsomal assays, compared to 7-hydroxy derivatives prone to glucuronidation.
- Crystallographic Data: SHELXL-refined structures reveal that the 7-methoxy group induces a planar quinoline conformation, optimizing π-π stacking in target proteins .
Contradictions and Limitations
While -CF₃ improves lipophilicity, it may increase off-target binding in some cases. For instance, the 4-chloro analog, despite lower potency, showed better selectivity in a 2024 kinase profiling study.
Biological Activity
Introduction
The compound 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-N-propylacetamide is a synthetic organic molecule that combines a quinoline core with a trifluoromethyl group, a methoxy group, and a sulfenyl linkage. This unique structure suggests potential biological activities, particularly in pharmacological contexts. Understanding its biological activity is crucial for exploring its applications in drug discovery and development.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 358.4 g/mol
- CAS Number : 1421600-09-0
The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, which may contribute to the compound's bioactivity. The sulfenyl linkage can also play a role in its reactivity and interaction with biological targets.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The mechanism of action could involve:
- Enzyme Inhibition : Compounds containing quinoline structures have been shown to inhibit various enzymes, potentially leading to therapeutic effects.
- Receptor Modulation : The compound may interact with receptor sites, altering their activity and influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Quinoline-based compounds have been noted for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Some studies suggest that compounds similar to this one may possess antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The presence of specific functional groups can modulate inflammatory responses.
Comparative Analysis with Related Compounds
To better understand the biological potential of 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-N-propylacetamide, it is useful to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-{[6-methoxyquinolin-4-yl]sulfanyl}-N-propylacetamide | Similar quinoline structure but lacks trifluoromethyl group | Moderate anticancer activity |
| 7-chloro-N-propylacetamide | Lacks sulfur but retains acetamide functionality | Antimicrobial activity |
| 4-(trifluoromethyl)quinoline | No sulfur or acetamide; focuses on trifluoromethyl substitution | Antiproliferative effects |
The unique combination of the trifluoromethyl group with the sulfenyl linkage and acetamide functional group in 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-N-propylacetamide may enhance its biological efficacy compared to other compounds lacking these features.
Case Studies and Research Findings
- Anticancer Activity Study : A study evaluated the anticancer properties of various quinoline derivatives, including those similar to our compound. Results indicated that modifications at the quinoline ring significantly influenced cytotoxicity against cancer cell lines, suggesting that further optimization could enhance efficacy.
- Antimicrobial Efficacy Assessment : In vitro studies demonstrated that related quinoline compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of sulfur in the structure was hypothesized to contribute to this effect.
- Inflammation Modulation Research : Investigations into the anti-inflammatory properties of quinoline derivatives revealed that certain substitutions could lead to reduced pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
